

# Application of Z-D-Phenylalaninol in the Synthesis of Neurological Drugs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Z-D-Phenylalaninol**

Cat. No.: **B057623**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Z-D-Phenylalaninol**, the N-benzyloxycarbonyl (Z) protected form of D-phenylalaninol, is a versatile chiral building block in the synthesis of various neurologically active compounds. Its protected amine and free hydroxyl group allow for selective chemical transformations, making it a valuable starting material for the stereospecific synthesis of complex drug molecules. This document provides detailed application notes, experimental protocols, and relevant data on the use of **Z-D-Phenylalaninol** and its precursor, D-phenylalaninol, in the development of neurological drugs such as amphetamines and the wakefulness-promoting agent, Solriamfetol.

## Application Notes

D-Phenylalaninol, readily synthesized by the reduction of D-phenylalanine, serves as a crucial chiral intermediate. The protection of its amino group, for instance with the benzyloxycarbonyl (Z) group to form **Z-D-Phenylalaninol**, is a key step in multi-step syntheses. This protection prevents unwanted side reactions of the amine functionality while allowing for modifications at the hydroxyl group. The Z-group is particularly useful due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation, which is a mild deprotection method.

One of the primary applications of D-phenylalaninol is in the synthesis of psychostimulants like dextroamphetamine. Stereospecific syntheses starting from D-phenylalanine ensure the

production of the more active (S)-(+)-isomer of amphetamine.[\[1\]](#)

More recently, D-phenylalaninol has been utilized as the starting material for the synthesis of Solriamfetol ((R)-2-amino-3-phenylpropylcarbamate), a dopamine and norepinephrine reuptake inhibitor approved for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea.[\[2\]](#)[\[3\]](#)[\[4\]](#) The synthesis of Solriamfetol from D-phenylalaninol involves the carbamoylation of the hydroxyl group.[\[5\]](#)

Furthermore, derivatives of the parent amino acid, phenylalanine, have shown potential as neuroprotective agents. For instance, halogenated derivatives of L-phenylalanine have been investigated for their ability to modulate glutamatergic transmission, suggesting that modifications to the phenyl ring can impart significant neurological activity.[\[6\]](#)[\[7\]](#)

## Quantitative Data

The following tables summarize key quantitative data for neurological drugs and derivatives related to D-phenylalaninol.

Table 1: Pharmacological Data for Solriamfetol[\[2\]](#)[\[3\]](#)

| Parameter                                   | Value      | Target                                  |
|---------------------------------------------|------------|-----------------------------------------|
| IC <sub>50</sub> (Dopamine Reuptake)        | 2.9 μM     | Human Dopamine Transporter (hDAT)       |
| IC <sub>50</sub> (Norepinephrine Reuptake)  | 4.4 μM     | Human Norepinephrine Transporter (hNET) |
| K <sub>i</sub> (Dopamine Transporter)       | 14.2 μM    | hDAT                                    |
| K <sub>i</sub> (Norepinephrine Transporter) | 3.7 μM     | hNET                                    |
| K <sub>i</sub> (Serotonin Transporter)      | 81.5 μM    | Human Serotonin Transporter (hSERT)     |
| Oral Bioavailability                        | ~95%       | -                                       |
| Elimination Half-life                       | ~7.1 hours | -                                       |

Table 2: Neuroprotective Activity of Halogenated L-Phenylalanine Derivatives[6]

| Compound                      | Activity                                            | IC <sub>50</sub>    |
|-------------------------------|-----------------------------------------------------|---------------------|
| 3,5-diiodo-L-tyrosine (DIT)   | Depression of AMPA/kainate receptor-mediated mEPSCs | 104.6 ± 14.1 μmol/L |
| 3,5-dibromo-L-tyrosine (DBrT) | Depression of AMPA/kainate receptor-mediated mEPSCs | 127.5 ± 13.3 μmol/L |

## Experimental Protocols

### Protocol 1: Synthesis of D-Phenylalaninol from D-Phenylalanine

This protocol describes the reduction of the carboxylic acid group of D-phenylalanine to a hydroxyl group to yield D-phenylalaninol.[8]

#### Materials:

- D-Phenylalanine
- Lithium borohydride (LiBH<sub>4</sub>)
- Trimethylsilyl chloride (TMSCl)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- 2.5 M Sodium hydroxide (NaOH) solution
- Chloroform
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ice/water bath
- Round-bottom flask

- Magnetic stirrer
- Rotary evaporator

Procedure:

- To a cold (0 °C) solution of LiBH<sub>4</sub> (1.32 g, 60.54 mmol) in anhydrous THF (30 ml), add TMSCl (15.36 ml, 121.07 mmol).
- Remove the ice/water bath and stir the mixture at room temperature for 15 minutes.
- Recool the mixture to 0 °C and add D-phenylalanine (5 g, 30.27 mmol).
- Remove the ice/water bath and stir the reaction mixture overnight at room temperature.
- Cool the mixture to 0 °C and add MeOH (45 ml) dropwise, followed by 2.5 M aqueous NaOH (25 ml).
- Evaporate the mixture in vacuo.
- Extract the residue with chloroform (5 x).
- Combine the organic extracts, dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate in vacuo to yield D-phenylalaninol as a white crystalline solid.
- Expected yield: ~99%.

## Protocol 2: Synthesis of (S)-(+)-Amphetamine from D-Phenylalaninol (via N-Boc protection)

This multi-step protocol outlines the conversion of D-phenylalaninol to dextroamphetamine.[\[9\]](#)

### Part A: N-Boc Protection of D-Phenylalaninol

- To a stirred, chilled (0 °C) solution of D-phenylalaninol (5 g, 33.1 mmol) in chloroform (85 ml), add solid di-tert-butyl dicarbonate (7.22 g, 33.1 mmol).
- Stir the solution at 0 °C for 30 minutes and then at room temperature overnight.

- Wash the solution with 20% phosphoric acid, saturated  $\text{NaHCO}_3$  solution, and saturated  $\text{NaCl}$  solution.
- Dry the organic layer over  $\text{Na}_2\text{CO}_3$  and evaporate to dryness under reduced pressure to yield N-t-Boc-D-phenylalaninol.

#### Part B: Conversion of Alcohol to Iodide

- This step involves the conversion of the primary alcohol to an iodide, for example, using triphenylphosphine, imidazole, and iodine.

#### Part C: Reduction of Iodide

- The iodide is then reduced to a methyl group using a reducing agent like N-Selectride (sodium tri-sec-butylborohydride).

#### Part D: Boc Deprotection

- To a stirred, cooled ( $0\text{ }^\circ\text{C}$ ) solution of the N-Boc protected amphetamine precursor in dichloromethane (DCM), add trifluoroacetic acid (TFA).
- Stir the solution at ambient temperature for 18 hours.
- Work up the reaction mixture to isolate the final product as the hydrochloride salt.

## Protocol 3: Synthesis of Solriamfetol from D-Phenylalaninol (via N-Boc protection)

This protocol outlines a synthetic route to Solriamfetol starting from N-Boc protected D-phenylalaninol.[\[10\]](#)

#### Part A: Carbamoylation of N-Boc-D-Phenylalaninol

- React N-Boc-D-phenylalaninol with 1,1'-carbonyldiimidazole (CDI) in a suitable solvent like toluene.
- Treat the resulting intermediate with aqueous ammonia to form N-Boc protected Solriamfetol.

**Part B: Deprotection of N-Boc-Solriamfetol**

- Add the N-Boc protected Solriamfetol to water.
- Add hydrochloric acid to the mixture.
- Heat the reaction mass until the deprotection is complete.
- Isolate the Solriamfetol hydrochloride product.

## Visualizations

### Signaling Pathway of Solriamfetol



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Solriamfetol.

# Experimental Workflow: Synthesis of Amphetamine from D-Phenylalanine



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for (S)-(+)-Amphetamine.

## Logical Relationship: Drug Development from D-Phenylalanine

[Click to download full resolution via product page](#)

Caption: Role of D-Phenylalaninol in drug development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [csclub.uwaterloo.ca](http://csclub.uwaterloo.ca) [csclub.uwaterloo.ca]
- 2. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solriamfetol - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Amphetamine from phenylalanine , Hive Stimulants [chemistry.mdma.ch]
- 9. scribd.com [scribd.com]
- 10. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application of Z-D-Phenylalaninol in the Synthesis of Neurological Drugs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057623#application-of-z-d-phenylalaninol-in-synthesizing-neurological-drugs>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)